

2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid properties

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Compound of Interest

Compound Name: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

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An In-depth Technical Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Introduction: The Benzoxazolone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 2-oxo-2,3-dihydro-1,3-benzoxazole, or benzoxazolone, nucleus is a quintessential example of such a scaffold.^[1] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal foundation for designing novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2]}

This guide focuses on a key derivative: 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. The strategic placement of the carboxylic acid group at the 5-position transforms the core scaffold into a highly versatile synthetic intermediate. This functional handle allows for systematic chemical modifications, enabling researchers to construct extensive compound libraries for structure-activity relationship (SAR) studies and lead optimization. This document serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals, providing in-depth information on the properties, synthesis, and application of this pivotal chemical building block.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity, structure, and key physicochemical characteristics of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid.

Chemical Identity and Properties

Quantitative and qualitative data for the compound are summarized below for quick reference.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 65422-72-2 | [3][4][5] |
| Molecular Formula | C ₈ H ₅ NO ₄ | [5] |
| Molecular Weight | 179.13 g/mol | [5] |
| IUPAC Name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
| Synonyms | 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid | [4] |
| Physical Form | Solid | |
| Melting Point | >297°C | [4] |
| Purity | Typically ≥98% | |
| Storage | Sealed in dry, 2-8°C | |

Chemical Structure

The structural formula and standard atom numbering for the benzoxazolone core are illustrated below. This numbering is critical for the correct assignment of signals in spectroscopic analysis.

Caption: Structure of the title compound.

Spectroscopic Profile and Elucidation Workflow

Confirming the identity and purity of a synthesized compound is a critical, non-negotiable step in any chemical workflow. A standardized analytical process ensures data integrity and confident structural assignment.

Caption: Standard workflow for NMR analysis.[\[6\]](#)

Below are the anticipated spectral characteristics for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, based on data from close structural analogs and established principles.[\[6\]](#)[\[7\]](#)

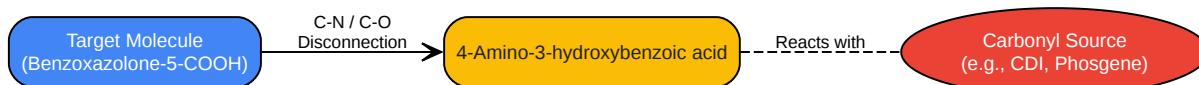
| Technique | Feature | Expected Chemical Shift / Frequency |
|-------------------------------|--|-------------------------------------|
| ¹ H NMR | Carboxylic Acid (-COOH) | δ 10-13 ppm (broad singlet) |
| Amide (-NH-) | δ ~11-12 ppm (broad singlet) | |
| Aromatic Protons | δ 7.0-8.0 ppm (doublets, doublet of doublets) | |
| ¹³ C NMR | Carbonyl Carbon (-C=O, lactone) | δ ~150-160 ppm |
| Carboxylic Carbon (-COOH) | δ ~165-175 ppm | |
| Aromatic Carbons | δ 110-150 ppm | |
| FT-IR | N-H Stretch | 3100-3300 cm^{-1} |
| O-H Stretch (Carboxylic Acid) | 2500-3300 cm^{-1} (broad) | |
| C=O Stretch (Lactone & Acid) | 1680-1760 cm^{-1} (likely two distinct peaks) | |
| Mass Spec. | Molecular Ion (M ⁺) | m/z = 179 |

Part 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and chemical versatility. This section outlines a reliable synthetic approach to the title compound and discusses its reactivity.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into manageable steps, starting from commercially available precursors. The most direct approach involves the cyclization of a substituted aminophenol.



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Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol describes a one-pot synthesis from 4-amino-3-hydroxybenzoic acid using a carbonylating agent. The choice of 1,1'-Carbonyldiimidazole (CDI) is strategic; it is safer to handle than phosgene and typically results in high-yield, clean reactions.

Reaction: 4-amino-3-hydroxybenzoic acid + CDI \rightarrow 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-amino-3-hydroxybenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- Reagent Addition: While stirring under a nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Causality: CDI acts as a phosgene equivalent, facilitating the intramolecular cyclization. The reaction is performed under inert gas to prevent moisture from quenching the highly reactive CDI.

- Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate confirms the reaction is proceeding.
- Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.
- Acidification & Isolation: Add water to the residue, followed by slow acidification with 1M HCl until the pH is approximately 2. The product will precipitate out of the solution.
- Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual imidazole and salts, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.^[4]

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification. The carboxylic acid is a versatile functional group that can be readily converted into a wide array of other functionalities, including:

- Esters: Via Fischer esterification or reaction with alkyl halides under basic conditions.
- Amides: By coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC). This is the most common strategy for building compound libraries.
- Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride provides a highly reactive intermediate for further transformations.^[8]

Additionally, the N-H proton of the lactam can be alkylated or acylated, providing another vector for exploring the chemical space around the core scaffold.

Part 3: Applications in Drug Discovery

The benzoxazolone scaffold is a cornerstone of many medicinal chemistry programs. This section explores its pharmacological significance and the role of the 5-carboxylic acid derivative as a launchpad for new discoveries.

Pharmacological Profile of the Benzoxazolone Nucleus

The benzoxazolone core is implicated in a wide spectrum of biological activities. Its derivatives have been extensively studied and reported to possess:

- **Analgesic and Anti-inflammatory Activity:** Often linked to the inhibition of prostaglandin synthesis.^[2] Some derivatives have shown potency comparable to or greater than aspirin and indomethacin in preclinical models.^[9]
- **Antimicrobial and Antifungal Activity:** The scaffold has been incorporated into agents effective against various bacterial and fungal strains.^{[1][2]}
- **Anticancer Activity:** Recent research has identified benzoxazole derivatives as potent inhibitors of key cancer-related enzymes like VEGFR-2, which is crucial for tumor angiogenesis.^[10] Other studies have shown cytotoxicity against various cancer cell lines.^{[1][11]}
- **Serotonin (5-HT3) Receptor Antagonism:** Certain benzoxazole carboxamides have been identified as potent 5-HT3 antagonists, with potential applications in treating conditions like irritable bowel syndrome.^{[12][13]}

Utility in Lead Optimization Workflows

2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is an ideal starting point for a lead optimization campaign. By systematically modifying the carboxylic acid group, researchers can fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Lead optimization workflow using the title compound.

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. The following information is derived from available safety data sheets.

| Hazard Information | Details | Reference(s) |
|--|---|--------------|
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. | |
| H315: Causes skin irritation. (Isomer data) | [14][15] | |
| H319: Causes serious eye irritation. (Isomer data) | [14][15] | |
| H335: May cause respiratory irritation. (Isomer data) | [14][15] | |
| Precautionary Codes | P280: Wear protective gloves/eye protection. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water. | | |

Recommendations:

- Always handle in a well-ventilated area or chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a cool, dry place in a tightly sealed container as recommended.

Conclusion

2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its robust physicochemical properties, straightforward synthesis, and, most importantly, its versatile carboxylic acid handle make it an invaluable building block for medicinal chemists. The proven pharmacological relevance of the

benzoxazolone core ensures that derivatives synthesized from this intermediate are primed for biological screening against a host of therapeutic targets. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.

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